molecular formula C14H11NO6 B11763804 (5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Cat. No.: B11763804
M. Wt: 289.24 g/mol
InChI Key: WDWCYJGEJLQVBQ-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring substituted with a methyl group and a nitro-substituted dihydrobenzo[b][1,4]dioxin moiety, linked through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the methyl group at the 5-position. The dihydrobenzo[b][1,4]dioxin moiety is synthesized separately, with the nitro group being introduced through nitration reactions. The final step involves the coupling of these two moieties via a methanone linkage under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan and dioxin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or aldehydes.

Scientific Research Applications

(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a furan ring and a nitro-substituted dihydrobenzo[b][1,4]dioxin moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

(5-methylfuran-2-yl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone

InChI

InChI=1S/C14H11NO6/c1-8-2-3-11(21-8)14(16)9-6-12-13(20-5-4-19-12)7-10(9)15(17)18/h2-3,6-7H,4-5H2,1H3

InChI Key

WDWCYJGEJLQVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCCO3

Origin of Product

United States

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